molecular formula C13H8N2O3Se B1230251 RP-63600 CAS No. 119214-92-5

RP-63600

Katalognummer: B1230251
CAS-Nummer: 119214-92-5
Molekulargewicht: 319.2 g/mol
InChI-Schlüssel: LXHWUUJYXKQQMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It has a molecular weight of 319.180 and is primarily used for research purposes . This compound is notable for its unique structure, which includes selenium, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of RP-63600 typically involves organic synthesis reactions. The process generally starts with appropriate starting materials and proceeds through a series of reactions to yield the target compound . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Analyse Chemischer Reaktionen

RP-63600 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

RP-63600 is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of RP-63600 involves its interaction with specific molecular targets and pathways. Selenium-containing compounds are known to exhibit antioxidant properties, which can protect cells from oxidative damage. This compound may also interact with enzymes and proteins that contain selenium, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

RP-63600 can be compared with other selenium-containing compounds, such as:

    Selenocysteine: An amino acid that contains selenium and is known for its role in antioxidant enzymes.

    Selenomethionine: Another selenium-containing amino acid used in dietary supplements and research.

    Ebselen: A synthetic organoselenium compound with antioxidant properties.

This compound is unique due to its specific structure and the presence of a nitro group, which may confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

119214-92-5

Molekularformel

C13H8N2O3Se

Molekulargewicht

319.2 g/mol

IUPAC-Name

7-nitro-2-phenyl-1,2-benzoselenazol-3-one

InChI

InChI=1S/C13H8N2O3Se/c16-13-10-7-4-8-11(15(17)18)12(10)19-14(13)9-5-2-1-3-6-9/h1-8H

InChI-Schlüssel

LXHWUUJYXKQQMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C(=CC=C3)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C(=CC=C3)[N+](=O)[O-]

119214-92-5

Synonyme

NAT 02-761
NAT-02-761
RP 63600
RP-63600
RP63600

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.